1-Cyclohexyl-1-methylethyl
Description
Definition and Significance as a Key Structural Unit in Alicyclic Systems
The 1-Cyclohexyl-1-methylethyl moiety is an alkyl group featuring a cyclohexane (B81311) ring attached to a tertiary carbon, which also bears two methyl groups. This structural unit is a significant component in the study of alicyclic systems due to the conformational rigidity and steric bulk conferred by the cyclohexyl ring, combined with the gem-dimethyl substitution. The cyclohexyl group itself is a fundamental building block in many organic compounds, influencing properties such as solubility, reactivity, and biological activity. fiveable.me Its chair conformation is the most stable, minimizing steric strain. fiveable.me The presence of the 1-methylethyl (or tert-butyl) connection to the cyclohexane ring further amplifies the steric hindrance, which can be exploited to control reaction stereochemistry and stabilize reactive intermediates.
Historical Context and Early Academic Investigations of Related Cyclohexyl Compounds
Current Research Landscape and Emerging Trends in this compound Chemistry
Current research involving the this compound structural unit is primarily centered on its derivatives and their applications in polymer chemistry and materials science. A notable area of investigation is the use of peroxyesters containing this moiety as radical initiators. For instance, the thermal decomposition of this compound peroxypivalate has been studied to understand the generation of radicals for polymerization processes. acs.orgoup.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net These studies are crucial for developing new polymers with specific properties.
Another trend is the synthesis and characterization of ester derivatives for potential use in the fragrance industry and as intermediates in organic synthesis. ontosight.ai The bulky this compound group can influence the odor profile and stability of these esters. Furthermore, derivatives such as 4-(1-cyclohexyl-1-methyl-ethyl)-cyclohexanol are being synthesized and studied, indicating an interest in di-cyclohexyl systems with this connecting motif. chemsrc.com The synthesis of complex molecules like trans-2-(1-Aryl-1-methylethyl)cyclohexylamines, where the 1-aryl-1-methylethyl group is analogous to the this compound structure, highlights the ongoing exploration of sterically hindered amines for applications such as chiral stationary phases in chromatography. acs.org
Scope and Focus of Academic Inquiry on this compound and its Derivatives
The academic inquiry into this compound and its derivatives is multifaceted, focusing on several key areas:
Radical Chemistry and Polymerization: A significant portion of research is dedicated to understanding the behavior of this compound derivatives as sources of radicals. acs.orgresearchgate.netacs.org The kinetics and mechanisms of thermal decomposition of peroxyesters containing this group are investigated to control polymerization reactions and synthesize polymers with desired molecular architectures. researchgate.net
Synthesis of Novel Derivatives: Chemists are actively developing synthetic routes to new molecules incorporating the this compound moiety. This includes the synthesis of esters, alcohols, and amines. ontosight.aichemsrc.comacs.org The goal is often to create compounds with specific functionalities for applications in areas like materials science and pharmaceuticals.
Stereochemistry and Conformational Analysis: The bulky nature of the this compound group has significant stereochemical implications. fiveable.me Researchers are interested in how this group influences the three-dimensional structure of molecules and the stereochemical outcome of reactions. researchgate.net This is particularly relevant in the design of chiral catalysts and resolving agents.
Structure-Property Relationships: A key focus is to establish relationships between the presence of the this compound group and the physical, chemical, and biological properties of the resulting compounds. fiveable.me This includes studying its effect on properties like solubility, melting point, boiling point, and biological activity.
Properties
CAS No. |
129867-51-2 |
|---|---|
Molecular Formula |
C6H10N4O2 |
Synonyms |
1-Cyclohexyl-1-methylethyl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclohexyl 1 Methylethyl and Its Derivatives
Direct Synthetic Routes to the 1-Cyclohexyl-1-methylethyl Scaffold
These routes focus on creating the specific tertiary alkyl group on a cyclohexane (B81311) backbone.
Alkylation reactions provide a pathway to introduce alkyl groups onto a carbocyclic ring. While direct Friedel-Crafts alkylation on an unsubstituted cyclohexane is not feasible, functionalized cyclohexanes, such as those containing carbonyl groups, can serve as precursors. For instance, the alpha-carbon of a cyclohexanone (B45756) can be alkylated. A two-step methylation at the alpha-position of cyclohexanone, followed by further reaction, could theoretically lead to the desired carbon skeleton, although this is often a less direct approach compared to other methods.
Grignard reactions are a powerful tool for forming new carbon-carbon bonds and are particularly well-suited for creating tertiary alcohols, which can be precursors to the this compound group. sigmaaldrich.com The core of this method involves the nucleophilic attack of a Grignard reagent on a carbonyl carbon. youtube.com
The synthesis typically starts with a cyclohexyl-based ketone or ester. For example, reacting cyclohexanone with two equivalents of a methyl Grignard reagent (like methylmagnesium bromide) would not yield the desired structure. A more effective strategy involves using an ester of cyclohexanecarboxylic acid. This ester can react with two equivalents of methylmagnesium bromide. The first equivalent adds to the carbonyl, and the second attacks the newly formed ketone intermediate, resulting in this compound alcohol after an aqueous workup. This tertiary alcohol can then be deoxygenated if the simple alkane is the target.
Grignard Reagent Formation: The Grignard reagent itself is prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com The magnesium undergoes an oxidative insertion into the carbon-halogen bond. adichemistry.com
Table 1: Grignard Synthesis Pathway for this compound Alcohol
| Step | Starting Material | Reagent | Intermediate Product | Final Product (after workup) |
|---|---|---|---|---|
| 1 | Ethyl cyclohexanecarboxylate | Methylmagnesium bromide (CH₃MgBr) | Hemiketal magnesium salt | This compound alcohol |
This methodology offers a versatile laboratory-scale route to the core structure and its hydroxylated derivative.
The synthesis of silicon-containing derivatives of the this compound group can be achieved through hydrosilylation. This process involves the addition of a Si-H bond across a carbon-carbon double bond. A plausible route would start with the creation of 1-cyclohexyl-1-methylethene, which could be synthesized via a Wittig reaction on acetylcyclohexane or dehydration of this compound alcohol.
This alkene can then undergo a hydrosilylation reaction with a hydrosilane (e.g., trichlorosilane, HSiCl₃) in the presence of a catalyst, typically one based on platinum, rhodium, or cobalt. nih.gov A recent sustainable methodology highlights the use of cobalt-based catalysts for the dehydrogenative coupling of hydrosilanes and subsequent hydrosilylation under mild conditions. nih.gov This reaction would yield a this compound silane (B1218182) derivative, incorporating the silicon atom into the molecule. The reaction proceeds with high selectivity for the anti-Markovnikov product. nih.gov
One of the most direct and industrially significant methods for synthesizing this compound (also known as isopropylcyclohexane) is the hydrogenation of its aromatic precursor, cumene (B47948) (isopropylbenzene). nist.gov This reaction involves the saturation of the benzene (B151609) ring with hydrogen, converting it into a cyclohexane ring. researchgate.net
The process is a catalytic hydrogenation, typically employing catalysts based on transition metals like nickel, platinum, palladium, or rhodium deposited on an inorganic support. researchgate.nettcichemicals.com The reaction is carried out under elevated hydrogen pressure and temperature.
Reaction: C₉H₁₂ (Cumene) + 3H₂ → C₉H₁₈ (Isopropylcyclohexane) nist.gov
Research has shown that the choice of catalyst and solvent can significantly influence the reaction's efficiency and selectivity. For example, using an unligated RhCl₃ pre-catalyst, which forms rhodium nanoparticles in situ, allows for the direct hydrodeoxygenation of aromatic ketones to the corresponding cyclohexane derivatives. chem960.com The solvent was found to be a determining factor in selectivity; using trifluoroethanol favored the formation of alkyl cyclohexanes, while using water as a solvent resulted in cyclohexyl alkyl-alcohols. chem960.com
Table 2: Catalyst Systems for Aromatic Hydrogenation
| Catalyst System | Support | Key Feature | Reference |
|---|---|---|---|
| Nickel-loaded Sulfated Zirconia | Zirconia | High acidity and surface area | researchgate.net |
| Cyclic (Amino)(Alkyl)Carbene (CAAC)-Rhodium Complexes | - | High selectivity for cis-hydrogenation | tcichemicals.com |
| Rhodium Chloride (RhCl₃) | - | In situ formation of Rh nanoparticles | chem960.com |
This method is highly efficient for producing the parent alkane scaffold on a large scale.
Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to create a structural isomer. While no direct literature points to a specific rearrangement for synthesizing the this compound group, established reactions could be adapted.
A plausible, though hypothetical, route could involve a Pinacol-type rearrangement. This would require a starting material like 1,2-dicyclohexyl-1,2-dimethylethanediol. Upon treatment with acid, this vicinal diol could undergo rearrangement where a cyclohexyl group migrates, leading to the formation of a ketone containing the desired this compound moiety. The migratory aptitude in such rearrangements generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl, making the migration of a cyclohexyl group feasible. Another possibility involves the ring contraction of a larger cycloheptyl derivative under specific radical conditions, although ring contraction from cyclohexyl to cyclopentyl radicals has been more commonly observed. nih.gov
Synthesis of Complex Derivatives Incorporating the this compound Group
Once the core this compound scaffold is obtained, it can be incorporated into more complex molecules. This is typically achieved by first introducing a functional group onto the scaffold, which then serves as a handle for further reactions.
For example, if the synthesis yields this compound alcohol (via the Grignard route), the hydroxyl group can be converted into other functional groups. It can be oxidized to a ketone, converted to an alkyl halide for substitution reactions, or used in esterification reactions.
Similarly, if the scaffold contains an amine group, such as in 1-cyclohexyl-1-methylethylamine, it can be used to synthesize amides, ureas, or more complex diamine structures. For instance, a synthetic methodology for preparing a chiral 1,3-diamine involves the reduction of a corresponding amide, which is formed through the addition of a chiral lithium amide to an α,β-unsaturated ester. mdpi.com A similar principle could be applied by starting with a molecule containing the this compound group and an appropriate reactive site.
The synthesis of a urea (B33335) derivative, such as 1-Cyclohexyl-1-ethyl-3-(p-fluoro-α,α-dimethylbenzyl)urea, is achieved by reacting N-ethylcyclohexylamine with an isocyanate. prepchem.com A parallel synthesis could involve reacting 1-cyclohexyl-1-methylethylamine with a suitable isocyanate to form a complex urea derivative.
Esterification Reactions for this compound Ester Synthesis
The synthesis of esters containing the this compound group can be achieved through established esterification protocols, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. In the context of synthesizing this compound esters, the corresponding tertiary alcohol, 2-cyclohexyl-2-propanol, would serve as the key starting material.
The general mechanism of Fischer esterification commences with the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the oxygen atom of the alcohol (2-cyclohexyl-2-propanol). The subsequent tetrahedral intermediate undergoes a series of proton transfers, leading to the formation of a good leaving group, water. Elimination of water and final deprotonation of the carbonyl oxygen yield the desired ester and regenerate the acid catalyst.
Given that Fischer esterification is a reversible process, strategies to drive the reaction towards the product are often employed. These include using an excess of one of the reactants, typically the more abundant and less expensive one, or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.
An alternative to the direct use of carboxylic acids is the reaction of alcohols with more reactive carboxylic acid derivatives like acid anhydrides or acyl chlorides. For instance, reacting 2-cyclohexyl-2-propanol with acetic anhydride, often in the presence of a catalytic amount of acid or a base like pyridine, would yield this compound acetate. This method is generally faster and often proceeds under milder conditions than Fischer esterification.
| Reaction Type | Reactants | Catalyst/Reagent | Typical Conditions |
|---|---|---|---|
| Fischer-Speier Esterification | Carboxylic Acid + 2-Cyclohexyl-2-propanol | Strong Acid (e.g., H₂SO₄, TsOH) | Reflux in excess alcohol or with water removal |
| Acylation with Acid Anhydride | Acid Anhydride + 2-Cyclohexyl-2-propanol | Acid or Base Catalyst (e.g., Pyridine) | Room temperature or gentle heating |
| Acylation with Acyl Chloride | Acyl Chloride + 2-Cyclohexyl-2-propanol | Often no catalyst needed, or a non-nucleophilic base | Vigorous reaction, often at low temperatures |
Amine Synthesis: Routes to 1-Cyclohexyl-1-methylethylamines and Related Structures
The synthesis of amines incorporating the this compound group or its close structural analogs can be accomplished through various synthetic routes, often starting from a corresponding ketone or alcohol. A notable example is the preparation of optically active 1-cyclohexylethylamine, a closely related primary amine.
One patented method for the synthesis of optically active 1-cyclohexylethylamine involves several key steps starting from cyclohexyl methyl ketone. The process includes an oximation reaction, a reduction acylation reaction, and an asymmetric catalysis reaction to produce N-acetylamino-1-cyclohexyl ethylamine, which is then hydrolyzed to the final amine product. nih.gov
The initial oximation of cyclohexyl methyl ketone is carried out using hydroxylamine (B1172632) hydrochloride in an alcoholic solvent, with sodium bicarbonate used to adjust the pH. The resulting cyclohexyl methyl ketoxime is then subjected to a reductive acylation. This step can be performed using iron powder as the reducing agent and diacetyl oxide as the acylating agent in a solvent like DMF, with trimethylchlorosilane as an additive. nih.gov
The N-acetylated intermediate can then be hydrolyzed to the desired primary amine. The patent describes using hydrobromic acid for this hydrolysis, followed by neutralization to isolate the free amine. nih.gov This multi-step approach allows for the production of the chiral amine with high chemical and optical purity. nih.gov
| Step | Starting Material | Reagents | Product |
| Oximation | Cyclohexyl methyl ketone | Hydroxylamine hydrochloride, Sodium bicarbonate | Cyclohexyl methyl ketoxime |
| Reductive Acylation | Cyclohexyl methyl ketoxime | Iron powder, Diacetyl oxide, Trimethylchlorosilane | N-acetylamino-1-cyclohexyl ethylamine |
| Hydrolysis | N-acetylamino-1-cyclohexyl ethylamine | Hydrobromic acid, then Sodium hydroxide | 1-Cyclohexylethylamine |
Formation of Phosphonite/Phosphinite-Boranes with this compound Substituents
The synthesis of phosphonite-borane and phosphinite-borane adducts containing cyclohexyl groups represents an important area of organophosphorus chemistry. These compounds are valuable as synthetic intermediates. A novel alkylation protocol has been developed for the synthesis of tertiary phosphonite/phosphinite-boranes. This method utilizes easily accessible (1-hydroxy-1-cyclohexyl) phosphonite/phosphinite-boranes, which are reacted with various electrophiles under mild conditions. nih.gov This approach offers a direct route to P-alkylation products in moderate to very good yields. nih.gov
This methodology is particularly advantageous as it provides a one-step procedure that proceeds without loss of stereochemical information at the phosphorus center, in contrast to some previously reported methods that involve oxidative removal and substitution sequences. nih.gov The reaction is reported to be stereoselective even at low temperatures such as 0 °C. nih.gov
Oxazine-Mediated Synthesis of Cycloalkane Aldehydes with this compound Character
While specific examples of oxazine-mediated synthesis of cycloalkane aldehydes bearing a this compound substituent are not prominently detailed in the reviewed literature, the general principles of such syntheses can be extrapolated. Oxazine derivatives are known to be valuable intermediates in organic synthesis, including the preparation of aldehydes. For instance, certain tandem one-pot reactions involving a condensation and cyclization to form an intermediate, followed by further reactions, can yield complex amine structures from acyclic enolizable aldehydes. nih.gov The application of such methodologies to substrates containing the this compound group would likely involve the synthesis of a suitable precursor that can undergo an oxazine-mediated transformation to an aldehyde.
Synthesis of Multifunctional Cyclohexene (B86901) Derivatives Bearing this compound Elements
The synthesis of multifunctional cyclohexene derivatives is an active area of research. While direct examples of cyclohexene derivatives bearing a this compound substituent were not found in the initial search, the synthesis of structurally related compounds provides insight into potential synthetic routes. For example, the synthesis of (R)-1-Methyl-4-(1-methylethenyl) cyclohexene multifunctional derivatives has been reported. nih.gov This research involved the catalytic hydrogenation and oxidation of d-limonene to produce various functionalized cyclohexene and cyclohexane derivatives. nih.gov
The characterization of the products from these reactions revealed the formation of compounds such as p-menthene, cis-p-menthane, and trans-p-menthane. nih.gov This suggests that similar catalytic approaches could potentially be applied to starting materials containing the this compound moiety to generate a range of multifunctional cyclohexene and cyclohexane derivatives.
Stereoselective and Asymmetric Synthesis Approaches
The development of stereoselective and asymmetric synthetic methods is crucial for accessing enantiomerically pure compounds, which is of particular importance in the pharmaceutical and agrochemical industries.
Chiral Lithium Amide Additions for Stereocontrol
Chiral lithium amides are powerful reagents for achieving stereocontrol in a variety of organic transformations. These reagents can be employed for the enantioselective deprotonation of prochiral cyclic ketones, leading to the formation of chiral enolates which can then be trapped with electrophiles to yield enantiomerically enriched products. nih.gov
Studies have been conducted on the design of chiral bidentate lithium amides and their application in the enantioselective deprotonation of prochiral cyclic ketones and the kinetic resolution of racemic cyclohexanone derivatives. nih.gov The use of chiral lithium amides allows for the selection between enantiotopic protons, thereby establishing a new stereocenter.
Nucleophilic Ring Opening Reactions for Stereospecific Product Formation
The ring-opening of epoxides by nucleophiles is a powerful method for the stereospecific construction of functionalized molecules. In the context of synthesizing derivatives containing the this compound group, this approach allows for the controlled introduction of substituents with a defined stereochemical relationship.
The reaction of an epoxide with a nucleophile generally proceeds via an S(_N)2 mechanism, resulting in the inversion of stereochemistry at the carbon atom that is attacked. When the epoxide ring is part of a larger cyclic system, such as a cyclohexane ring, the conformational constraints of the ring influence the regioselectivity and stereoselectivity of the ring-opening.
For instance, the reaction of a chiral, non-racemic epoxide with a carbon nucleophile can lead to the formation of a new carbon-carbon bond with a specific stereochemistry. This is particularly useful for the synthesis of complex natural products and pharmaceuticals where the precise arrangement of atoms is crucial for biological activity.
A key consideration in these reactions is the nature of the nucleophile. Organocuprates, for example, are soft nucleophiles that are highly effective in the ring-opening of epoxides. The choice of the nucleophile, solvent, and reaction temperature can all be optimized to achieve the desired stereospecific outcome.
Enantioselective Catalysis in the Introduction of this compound Stereocenters
Enantioselective catalysis has emerged as a cornerstone of modern asymmetric synthesis, providing access to chiral molecules with high enantiomeric purity. The introduction of stereocenters, including those bearing the this compound group, can be achieved with high levels of stereocontrol using chiral catalysts.
Organocatalysis, in particular, has seen significant advancements in recent years. Chiral amines, phosphoric acids, and other small organic molecules can catalyze a wide range of transformations, including Michael additions, aldol (B89426) reactions, and cycloadditions, to generate chiral products.
One notable example is the use of chiral aminocatalysts to promote the asymmetric Michael addition of aldehydes or ketones to nitroalkenes. This reaction can be employed to create a new stereocenter, which can then be further elaborated to introduce the this compound group. The stereochemical outcome of the reaction is dictated by the chirality of the catalyst, which directs the approach of the reactants.
| Catalyst Type | Reaction | Stereoselectivity |
| Chiral Aminocatalyst | Asymmetric Michael Addition | High enantioselectivity |
| Chiral Phosphoric Acid | Asymmetric Aldol Reaction | High diastereoselectivity and enantioselectivity |
| Chiral Lewis Acid | Asymmetric Diels-Alder Reaction | High endo/exo selectivity and enantioselectivity |
Novel Synthetic Methodologies and Strategic Approaches
The development of novel synthetic methodologies is driven by the need for more efficient, sustainable, and versatile routes to complex molecules. This section highlights some of the innovative approaches that have been applied to the synthesis of this compound derivatives.
Solventless One-Step Synthesis Protocols
Solventless reactions, or solid-state reactions, offer several advantages over traditional solution-phase synthesis, including reduced waste, lower costs, and often, enhanced reaction rates. These reactions are typically carried out by grinding or milling the reactants together, sometimes with the aid of a catalytic amount of a liquid or a solid grinding agent.
The application of solventless protocols to the synthesis of this compound derivatives can lead to more environmentally friendly and efficient processes. For example, a one-pot, solvent-free synthesis could involve the reaction of a cyclohexyl-containing starting material with a methylating agent and a catalyst, all in the solid state.
Tandem Cationic Cyclisation–Aziridinium (B1262131) Ion Formation–Nucleophilic Ring Opening
A novel tandem process has been developed for the stereocontrolled synthesis of substituted pyrrolidines from acyclic precursors. rsc.org This methodology involves a cationic cyclization, followed by the formation of a bicyclic aziridinium ion, which is then subjected to nucleophilic ring-opening. rsc.org The intermediate aziridinium ions can be isolated and their structures confirmed by X-ray crystallography. rsc.org This powerful new methodology provides a route to a wide variety of substituted pyrrolidines with a high degree of stereocontrol. rsc.org
The regioselectivity of the nucleophilic ring-opening of the aziridinium ion is dependent on the nature of the nucleophile and the substituents on the aziridinium ion. This allows for the synthesis of a diverse range of products from a common intermediate.
| Step | Description | Key Features |
| 1. Cationic Cyclisation | Formation of a cyclic intermediate from an acyclic precursor. | Can be initiated by a variety of electrophiles. |
| 2. Aziridinium Ion Formation | Intramolecular cyclization to form a bicyclic aziridinium ion. | Creates a strained three-membered ring. |
| 3. Nucleophilic Ring Opening | Attack of a nucleophile on the aziridinium ion. | Proceeds with high stereospecificity. |
Application of Supported Gold–Palladium Bimetallic Nanoparticles in Derivative Synthesis
Bimetallic nanoparticles have emerged as highly effective catalysts for a wide range of organic transformations, often exhibiting enhanced activity and selectivity compared to their monometallic counterparts. sapub.org Gold-palladium (Au-Pd) bimetallic nanoparticles, in particular, have shown great promise in catalysis. sapub.org
These nanoparticles can be synthesized with a core-shell structure, where a core of one metal is surrounded by a shell of the other. sapub.org This arrangement can lead to electronic effects that enhance the catalytic properties of the nanoparticles. sapub.org
Supported Au-Pd bimetallic nanoparticles, where the nanoparticles are immobilized on a solid support such as silica (B1680970) or carbon, offer the advantages of easy separation and recyclability. These catalysts have been successfully employed in a variety of reactions, including oxidations, hydrogenations, and cross-coupling reactions.
The application of these catalysts to the synthesis of this compound derivatives could provide access to new and efficient synthetic routes. For example, a supported Au-Pd catalyst could be used to promote the selective oxidation of a C-H bond in a cyclohexyl-containing starting material, followed by the introduction of the 1-methylethyl group.
Reactivity and Reaction Mechanisms of 1 Cyclohexyl 1 Methylethyl Compounds
Reactions Involving the 1-Cyclohexyl-1-methylethyl Moiety
The unique structural features of the this compound group dictate its behavior in several key chemical transformations.
The thermal decomposition of peroxyesters containing the this compound group has been investigated to understand the stability and fragmentation patterns of the resulting radicals. A study on the thermal decomposition of this compound peroxypivalate in cumene (B47948) revealed that the initially formed 1-cyclohexyl-1-methylethoxyl radicals undergo β-scission exclusively nih.govmonash.edu. This fragmentation pathway leads to the formation of a cyclohexyl radical and a t-butyl radical in comparable amounts nih.govmonash.edu.
The efficiency of radical generation for this compound peroxypivalate was determined to be 0.56, which is slightly higher than that of t-butyl peroxypivalate (0.53) nih.govmonash.edu. This indicates a facile decomposition process driven by the stability of the resulting radicals. The β-scission is a common fragmentation pathway for tertiary alkoxyl radicals, leading to a carbonyl compound and an alkyl radical. In the case of the 1-cyclohexyl-1-methylethoxyl radical, the cleavage of the carbon-carbon bond results in the formation of acetone (B3395972) and a cyclohexyl radical, or the cleavage of a carbon-methyl bond to form a cyclohexyl methyl ketone and a methyl radical. The experimental evidence for the formation of cyclohexyl and t-butyl radicals suggests that the primary fragmentation is the cleavage of the bond between the quaternary carbon and the cyclohexyl ring, and the bond between the quaternary carbon and a methyl group, respectively, following the initial homolysis of the peroxide bond.
Table 1: Products of Thermal Decomposition of this compound Peroxypivalate
| Precursor | Primary Radical Intermediate | Fragmentation Products |
|---|
The halogenation of alkanes at the alpha position (a carbon atom adjacent to a functional group or a substituent) can proceed via radical or electrophilic mechanisms. In the case of compounds containing the this compound moiety, electrophilic bromination at the alpha position of the cyclohexyl ring is of interest. While specific studies on this exact compound are not prevalent, the principles of electrophilic halogenation of substituted cyclohexanes can be applied.
The reaction would likely be initiated by the formation of a bromonium ion from molecular bromine, often facilitated by a Lewis acid catalyst. The regioselectivity of the bromination would be influenced by the steric hindrance imposed by the bulky this compound group and the electronic effects of the substituents on the ring. The tertiary C-H bond at the point of attachment of the isopropyl group is a potential site for radical halogenation due to the stability of the resulting tertiary radical. However, for electrophilic bromination, the reaction typically occurs at positions activated by electron-donating groups or proceeds with a degree of stereoselectivity based on the conformation of the cyclohexane (B81311) ring. For a monosubstituted cyclohexane, the substituent preferentially occupies the equatorial position to minimize steric strain. The approach of the electrophile would be influenced by this conformational preference.
Aziridines are three-membered heterocyclic compounds that can undergo ring-opening reactions with various nucleophiles due to their inherent ring strain. The reaction of an aziridine (B145994) bearing a this compound group with an isopropylarene (an aromatic compound with an isopropyl substituent, such as cumene) would likely proceed via a Lewis acid-catalyzed mechanism. The Lewis acid would activate the aziridine by coordinating to the nitrogen atom, forming a more electrophilic aziridinium (B1262131) ion.
The subsequent nucleophilic attack by the electron-rich aromatic ring of the isopropylarene would follow a Friedel-Crafts type alkylation pathway acs.orgacs.orgnih.govmdpi.comresearchgate.net. The regioselectivity of the ring-opening would depend on the substitution pattern of the aziridine ring. Attack at the less substituted carbon is generally favored in SN2-type openings, while attack at the more substituted carbon can occur if there is significant carbocationic character developed at that position. Given the steric bulk of the this compound group, the nucleophilic attack would likely occur at the less hindered carbon of the aziridine ring.
Table 2: General Scheme for Aziridine Ring Opening with Isopropylarenes
| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product |
|---|
The conversion of cyclohexylamines to their corresponding anilines is a dehydrogenative aromatization process that is of significant interest in organic synthesis. For a substrate such as 1-cyclohexyl-1-methylethylamine, this transformation would lead to the formation of 1-amino-1-cyclohexyl-1-methylethane, which would then be expected to rearrange or fragment under the reaction conditions. More likely, a related substrate like a gem-disubstituted cyclohexylamine (B46788) would undergo dehydrogenation to form an aromatic amine.
Catalytic dehydrogenative aromatization of cyclohexanone (B45756) derivatives and cyclohexylamines can be achieved using various catalysts, often based on palladium or nickel researchgate.netchemrxiv.orgrsc.orgrsc.orgmdpi.com. The reaction typically proceeds through a series of dehydrogenation steps, converting the saturated ring into an aromatic system. For a cyclohexylamine, the process involves the removal of three equivalents of hydrogen gas. The presence of substituents on the cyclohexane ring can influence the reaction rate and selectivity.
Oxidative decarbonylation is a reaction that involves the removal of a carbonyl group (C=O) from a molecule, typically an aldehyde, with concomitant oxidation. For an aldehyde containing the this compound moiety, such as 2-cyclohexyl-2-methylpropanal, oxidative decarbonylation would lead to the formation of a hydrocarbon with one less carbon atom.
Rhodium-catalyzed decarbonylation of aldehydes is a well-established method acs.orgnih.govresearchgate.netnih.govacs.org. The mechanism generally involves the oxidative addition of the aldehydic C-H bond to the rhodium center, followed by migratory insertion of the carbonyl group and subsequent reductive elimination of the decarbonylated product. For α-branched aldehydes, this process can be more challenging due to steric hindrance. However, with appropriate catalysts and reaction conditions, the decarbonylation can proceed effectively.
Mechanistic Investigations of Key Transformations
The mechanisms of the reactions involving the this compound moiety are often governed by the stability of the intermediates formed. The quaternary carbon atom plays a crucial role in directing the course of these reactions.
In thermal decomposition, the formation of a tertiary radical adjacent to the cyclohexyl ring is a key step. The subsequent β-scission is driven by the formation of stable products, such as a cyclohexyl radical and a t-butyl radical nih.govmonash.edu. Computational studies on the stability of alkyl radicals can provide insights into the preferred fragmentation pathways.
The mechanism of electrophilic bromination at the alpha position would involve the formation of a carbocation intermediate. The stability of this carbocation would be influenced by the adjacent cyclohexyl and methyl groups. Hyperconjugation and inductive effects would play a role in stabilizing the positive charge.
For the aziridine ring-opening with isopropylarenes, the formation of an aziridinium ion intermediate is central to the reaction nih.govacs.orgnih.gov. The subsequent Friedel-Crafts alkylation proceeds through a transition state where the aromatic ring attacks one of the electrophilic carbons of the aziridinium ion. The regioselectivity is a key aspect of this mechanism, being controlled by both steric and electronic factors.
The dehydrogenative aromatization of cyclohexylamines on a catalyst surface is thought to proceed through a series of surface-mediated dehydrogenation and isomerization steps. The exact mechanism can be complex and depends on the nature of the catalyst and the reaction conditions.
The rhodium-catalyzed decarbonylation of aldehydes has been studied in detail, and a general catalytic cycle is well-accepted acs.orgnih.govresearchgate.netnih.govacs.org. For an α-branched aldehyde like 2-cyclohexyl-2-methylpropanal, the steric bulk around the carbonyl group could influence the rate of oxidative addition and subsequent steps in the catalytic cycle.
Carbanion Reactivity and Nucleophilic Attack
Carbanions are potent nucleophiles widely used in carbon-carbon bond formation. ucla.edursc.org The formation and reactivity of a carbanion centered at or adjacent to a this compound group are profoundly affected by steric hindrance. Generating a carbanion on the tertiary carbon of the this compound group itself is challenging due to the inherent instability of tertiary carbanions.
However, when this group is adjacent to a potential carbanionic center, such as the α-position of a carbonyl group, its steric presence dictates the reactivity. The bulky substituent hinders the approach of the carbanion to an electrophile, potentially slowing reaction rates compared to less encumbered analogues. In nucleophilic substitution reactions, the voluminous nature of the group can impede the optimal trajectory for backside attack, making SN2 reactions particularly challenging. rsc.org Furthermore, the steric strain associated with bringing the bulky nucleophile close to an electrophilic center can raise the activation energy of the reaction. For sterically demanding nucleophilic additions to carbonyls, such as cyclohexanone derivatives, the approach of the nucleophile is governed by a balance of steric hindrance and electronic factors, with bulky groups favoring equatorial attack to minimize steric interactions. chemrxiv.org
Elucidation of Enolate Intermediates in Reactions
Enolates are critical intermediates in organic chemistry, acting as powerful carbon nucleophiles in reactions like alkylations and aldol (B89426) condensations. researchgate.net When a ketone bearing a this compound group at the α-position is treated with a base, the regioselectivity of deprotonation is controlled by steric factors.
Under kinetic control (strong, bulky base like lithium diisopropylamide (LDA) at low temperatures), proton abstraction occurs at the least sterically hindered α-carbon, as this site is more accessible. nih.govresearchgate.netrsc.org For a hypothetical ketone like 1-(this compound)propan-2-one, deprotonation would overwhelmingly occur at the methyl group rather than the sterically shielded methylene (B1212753) group adjacent to the tertiary substituent. This leads to the formation of the kinetic enolate. Conversely, under thermodynamic control (weaker base, higher temperatures, allowing for equilibrium), the more substituted, and typically more stable, enolate would be favored, though severe steric hindrance from the this compound group could potentially destabilize even this enolate, making the kinetic product the dominant species under most conditions. nih.gov
| Starting Ketone | Conditions | Dominant Enolate | Rationale |
|---|---|---|---|
| 1-(this compound)propan-2-one | LDA, THF, -78°C (Kinetic) | Less substituted (at C3) | Base abstracts the less sterically hindered proton. rsc.org |
| 1-(this compound)propan-2-one | NaOEt, EtOH, 25°C (Thermodynamic) | Less substituted (at C3) | Extreme steric hindrance from the this compound group can destabilize the more substituted enolate, making the kinetic product also the thermodynamic product. nih.gov |
Concerted and Non-Synchronous Reaction Pathways
Chemical reactions can proceed through a concerted pathway, where all bond-breaking and bond-making occur in a single transition state, or a stepwise (non-synchronous) mechanism involving one or more intermediates. nih.govwisc.edu The presence of a sterically demanding group like this compound can influence which pathway is favored.
Highly sterically encumbered systems may disfavor concerted mechanisms that require a highly organized and sterically crowded transition state. Instead, a stepwise pathway, which allows for the sequential formation of bonds and intermediates, can be lower in energy as it provides a mechanism to relieve steric strain at each step. For example, in nucleophilic aromatic substitution (SNAr), the mechanism can shift from concerted to stepwise if the intermediate Meisenheimer complex is sufficiently stabilized. nih.govrsc.org Computational studies are a powerful tool for investigating these pathways, allowing for the calculation of transition state energies and the identification of intermediates. For a reaction involving a this compound substituted reactant, density functional theory (DFT) calculations could predict whether the steric clash in a concerted transition state is prohibitively high, favoring a non-synchronous route via a diradical or zwitterionic intermediate.
Catalytic Cycle Elucidation (e.g., Hydroamination)
Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing amines. Iridium-based catalysts have proven effective for the hydroamination of unactivated alkenes. The mechanism for such a reaction involving a substrate with a this compound group, for instance on the amine, would likely follow a general cycle applicable to sterically hindered reactants.
A plausible catalytic cycle for the iridium-catalyzed hydroamination is as follows:
Oxidative Addition: The catalyst, typically an Ir(I) complex, undergoes oxidative addition into the N-H bond of the 1-cyclohexyl-1-methylethylamine, forming an Ir(III)-amido-hydride intermediate.
Olefin Coordination: The alkene substrate coordinates to the iridium center.
Migratory Insertion: The coordinated alkene inserts into either the Ir-N or Ir-H bond. For many iridium-catalyzed hydroaminations, insertion into the Ir-N bond (aminometalation) is proposed. The significant steric bulk of the 1-cyclohexyl-1-methylethylamido group would heavily influence the regioselectivity of this step, favoring addition of the nitrogen to the less substituted carbon of the alkene.
Reductive Elimination: The final C-H bond is formed through reductive elimination from the Ir(III) center, releasing the alkylamine product and regenerating the active Ir(I) catalyst.
Studies have shown that steric hindrance on the amine nucleophile can have an adverse effect on reaction rates but can also enhance selectivity in certain cases.
Hydrogen Transfer and Isomerization Mechanisms
Catalytic hydrogen transfer and isomerization are important industrial processes. For a substituted alkane like 1-cyclohexyl-1-methylethylcyclohexane, isomerization can occur via mechanisms involving carbenium ion intermediates on acidic catalysts (like zeolites) or through metal-hydride intermediates in transition metal catalysis.
In metal-catalyzed processes, such as those using platinum or palladium, the mechanism often involves the formation of an alkene intermediate through dehydrogenation, followed by re-hydrogenation. For a compound containing the this compound group, the cycle would be:
Dehydrogenation of the substituted cyclohexane to form a cyclohexene (B86901) derivative.
Isomerization of the double bond via a "chain-walking" or π-allyl mechanism, facilitated by a metal-hydride species.
Hydrogenation of the isomerized alkene to yield the final isomerized alkane product.
The thermodynamic stability of the various isomers will dictate the final product distribution at equilibrium, with the bulky this compound group playing a key role in determining the lowest energy conformation.
Catalytic Systems in this compound Chemistry
The steric and electronic properties of the this compound group make it a valuable component in ligands for metal catalysts or a challenging substrate that tests the limits of a catalytic system's efficacy.
Metal-Catalyzed Reactions (e.g., Iridium, Copper, Nickel Catalysis)
Iridium Catalysis: Iridium catalysts are well-known for their effectiveness in asymmetric allylic substitution and hydroamination reactions. In these reactions, the steric bulk of either the substrate or the ligand is a critical factor. When a this compound group is part of a substrate, its size can dictate the regioselectivity of the reaction. For example, in the hydroamination of a homoallylic amine, steric hindrance proximal to the directing group can significantly impact the reaction yield. Similarly, bulky phosphine (B1218219) ligands containing cyclohexyl or tert-butyl groups are often employed in iridium catalysis to create a chiral pocket around the metal center, thereby controlling enantioselectivity in hydrogenation and other asymmetric transformations.
Copper Catalysis: Copper-catalyzed cross-coupling reactions have emerged as a powerful, cost-effective alternative to palladium-based systems for forming C-C, C-N, and C-O bonds. The coupling of substrates bearing a bulky this compound group would be challenging. Success would likely depend on the careful selection of ligands to promote the desired oxidative addition and reductive elimination steps while accommodating the steric demand of the substrate. For instance, in the copper-catalyzed C-H/N-H cross-coupling of azoles with benzylic C-H substrates, the reaction scope includes a wide variety of functional groups, but extreme steric hindrance can lower yields. Preliminary mechanistic studies of some copper-catalyzed cross-couplings involving alkyl halides suggest the involvement of radical intermediates, a pathway that might be less sensitive to steric hindrance than concerted organometallic steps.
Nickel Catalysis: Nickel catalysts are particularly effective in cross-coupling reactions involving C(sp³)-hybridized centers and for activating less reactive electrophiles like aryl ethers. researchgate.net The use of sterically demanding phosphine ligands, such as those containing cyclohexyl or tert-butyl groups, is crucial for promoting efficient catalysis by stabilizing the low-valent nickel species and facilitating reductive elimination. nih.gov In reactions involving sterically hindered substrates, such as the C-S cross-coupling of ortho-substituted aryl triflates, flexible bidentate phosphine ligands have been shown to be effective. researchgate.net For the challenging cross-coupling of two different alkyl electrophiles, a migratory cross-coupling strategy using nickel catalysis with a sterically hindered nitrogen-based ligand has been developed to construct secondary-secondary carbon-carbon bonds. A substrate containing the this compound group would represent a significant steric challenge, likely requiring highly active and sterically tailored ligand systems to achieve successful coupling. rsc.org
| Metal Catalyst System | Reaction Type | Role of Steric Hindrance | Typical Outcome |
|---|---|---|---|
| [Ir(cod)Cl]₂ / Ligand | Hydroamination | Bulky amine substrate | Can lower reaction rate but may enhance diastereoselectivity. |
| CuI / Ligand | C(sp³)-C(sp³) Cross-Coupling | Bulky alkyl halide | Reaction may proceed via radical intermediates, partially overcoming steric effects. |
| NiI₂ / Hindered N-ligand | Migratory Alkyl-Alkyl Coupling | Bulky alkyl electrophile | Enables formation of sterically congested C-C bonds through a chain-walking mechanism. |
| Ni(cod)₂ / DPEphos | C-S Cross-Coupling | Ortho-substituted aryl triflate | Flexible ligands are required to accommodate sterically demanding substrates. researchgate.net |
Organocatalysis and Chiral Auxiliaries in Stereoselective Processes
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions, often with high stereoselectivity. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Although direct examples featuring the "this compound" group as a chiral auxiliary or as a key component of an organocatalyst are not prominent in the available literature, the principles of asymmetric induction governed by sterically demanding groups are well-established.
Cyclohexyl-based chiral auxiliaries, in a general sense, are recognized for their effectiveness in inducing high diastereofacial selectivity in various carbon-carbon bond-forming reactions. sigmaaldrich.com The steric bulk of the cyclohexyl group can effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face, thereby controlling the stereochemistry of the product.
A hypothetical organocatalyst or chiral auxiliary incorporating the "this compound" group would likely leverage the steric hindrance of this bulky, non-polar substituent to create a chiral pocket or a biased steric environment around the catalytic center or the reactive site of the substrate. The conformational rigidity of the cyclohexyl ring, combined with the tertiary nature of the methylethyl attachment, could provide a stable and predictable stereochemical directing effect.
Table 1: Examples of Cyclohexyl-Based Chiral Auxiliaries and Their Applications
| Chiral Auxiliary Structure | Reaction Type | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| trans-2-Phenyl-1-cyclohexanol (B1200244) | Ene reaction | 10:1 d.r. | wikipedia.org |
| (1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol | Not Specified | 98% e.e. (of auxiliary) | sigmaaldrich.com |
| (±)-trans-2-Trityl-1-cyclohexanol | Permanganate-mediated oxidative cyclisation | 97:3 d.r. | researchgate.net |
This table presents data for cyclohexyl-based chiral auxiliaries to illustrate the principles of stereocontrol, as direct data for "this compound" auxiliaries is not available.
Heterogeneous Catalysis and Catalyst Reuse
Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants. A key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which allows for catalyst recycling and more sustainable chemical processes. The functionalization of solid supports with catalytically active species is a common strategy in the design of heterogeneous catalysts.
There is a lack of specific research on heterogeneous catalysts featuring the "this compound" group. However, the principles of catalyst heterogenization can be applied. The "this compound" moiety could potentially be incorporated into a heterogeneous catalyst system in several ways:
As part of a ligand for a metal center: A ligand containing the "this compound" group could be synthesized and then immobilized on a solid support (e.g., silica (B1680970), alumina, or a polymer resin). The steric bulk of the group could influence the coordination environment of the metal, potentially affecting its catalytic activity and selectivity.
As a modifying group on the support surface: The surface of a support material could be chemically modified with "this compound" groups. This could alter the surface properties, such as hydrophobicity, and influence the adsorption of reactants and the transition state of the catalyzed reaction.
The reusability of such a hypothetical catalyst would be a critical factor to investigate. After a reaction cycle, the solid catalyst would be separated by filtration or centrifugation, washed, and then could be used in subsequent reactions. The stability of the linkage between the "this compound"-containing component and the solid support would be crucial for maintaining catalytic activity over multiple cycles.
Table 2: General Strategies for Catalyst Heterogenization and Reuse
| Heterogenization Strategy | Support Material | Separation Method | Potential Advantages |
| Covalent attachment of catalyst to polymer | Polystyrene, Polyacrylates | Filtration | Good catalyst stability, low leaching |
| Immobilization on inorganic oxides | Silica (SiO2), Alumina (Al2O3) | Filtration, Centrifugation | High thermal and mechanical stability |
| Encapsulation in porous materials | Zeolites, Metal-Organic Frameworks (MOFs) | Filtration | Shape-selectivity, defined active sites |
This table outlines general approaches to heterogeneous catalysis that could be applicable to catalysts containing the "this compound" group.
Computational and Theoretical Studies of 1 Cyclohexyl 1 Methylethyl Chemistry
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a broader range of computational techniques, including quantum methods and classical molecular mechanics, to simulate molecular behavior.
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) in a molecule and their relative energies. For 1-cyclohexyl-1-methylethyl, the cyclohexane (B81311) ring predominantly adopts a chair conformation, which minimizes angle and torsional strain. sapub.orgnih.gov The attached isopropyl group can be in either an equatorial or an axial position.
Computational energy minimization is used to find the most stable conformer. sapub.org The equatorial conformation is generally more stable for substituted cyclohexanes due to the avoidance of steric hindrance known as 1,3-diaxial interactions, which destabilize the axial conformer. sapub.org The energy difference between these conformers, the A-value, has been determined computationally for the isopropyl group to be approximately 1.60-2.17 kcal/mol, confirming the strong preference for the equatorial position. researchgate.net
Computational methods are invaluable for mapping out potential reaction pathways and identifying the high-energy transition states that connect reactants, intermediates, and products. arxiv.orgarxiv.org By calculating the potential energy surface, researchers can understand the mechanism of a chemical reaction.
For derivatives of cyclohexane, potential reaction pathways include dehydrogenation, ring-opening, isomerization, and fragmentation. researchgate.net Theoretical calculations can determine the activation energies for these processes by locating the corresponding transition state structures. arxiv.org For example, understanding the pathways of hydrogen abstraction followed by β-scission is important in combustion chemistry. researchgate.net While specific transition state calculations for this compound are not broadly published, the established methodologies allow for such predictions, providing crucial insights into its thermal stability and reactivity. arxiv.orgchemrxiv.org
Theoretical Frameworks for Reactivity and Selectivity
Computational and theoretical chemistry provide powerful tools for understanding the intricate details of reaction mechanisms, reactivity, and selectivity at a molecular level. For complex aliphatic groups like this compound, these theoretical frameworks are crucial for predicting behavior and interpreting experimental results. By examining the electronic and steric nature of this substituent through models like Linear Free Energy Relationships (LFERs) and by calculating the energetics of key processes such as hydrogen migration, a detailed picture of its chemical influence emerges.
Linear Free Energy Relationship Studies in Mechanistic Elucidation
Linear Free Energy Relationships (LFERs) are fundamental tools in physical organic chemistry used to quantitatively relate changes in reaction rates or equilibrium constants to changes in the structure of reactants. wikipedia.orgic.ac.uk While specific LFER studies quantifying the substituent parameters for the this compound group are not prominently available in the literature, its electronic and steric effects can be inferred from its structure and by comparison with analogous, well-studied groups.
The influence of a substituent is typically dissected into electronic (polar) and steric components. The Taft equation is a well-known LFER that separates these effects:
log(k/k₀) = ρσ + δEₛ wikipedia.org
Here, σ* represents the polar substituent constant, which measures inductive and field effects, while Eₛ is the steric substituent constant. wikipedia.org The reaction constants ρ* and δ indicate the sensitivity of a given reaction to polar and steric effects, respectively. wikipedia.org
Electronic Effects (σ)*
The this compound group is a tertiary alkyl group. Alkyl groups are generally considered to be weakly electron-donating due to hyperconjugation and inductive effects. lumenlearning.com This electron-donating nature stabilizes adjacent electron-deficient centers, such as carbocations. The polar substituent constant, σ, for the this compound group is expected to be negative, similar to other tertiary alkyl groups like the tert-butyl group. A negative σ value signifies that the group is more electron-donating than hydrogen. utdallas.edu This property would predict an enhanced rate for reactions where a positive charge develops in the transition state at the point of substitution.
Steric Effects (Eₛ)
The most significant characteristic of the this compound group is its substantial steric bulk. The Taft steric parameter, Eₛ, quantifies the steric hindrance imposed by a substituent. slideshare.net It is derived from the rates of acid-catalyzed hydrolysis of esters, with larger, more hindered groups having more negative Eₛ values. wikipedia.orgslideshare.net Given the presence of a quaternary carbon attached to a cyclohexane ring, the this compound group is expected to have a large negative Eₛ value, likely exceeding that of the tert-butyl group. This significant steric hindrance would dramatically slow down reactions where a nucleophile must approach the reaction center, a phenomenon known as steric hindrance. masterorganicchemistry.com
The table below presents Taft parameters for common alkyl groups to provide context for the anticipated properties of the this compound substituent.
| Substituent | Polar Constant (σ*) | Steric Parameter (Eₛ) |
| Methyl | 0.00 | 0.00 |
| Ethyl | -0.10 | -0.07 |
| Isopropyl | -0.19 | -0.47 |
| tert-Butyl | -0.30 | -1.54 |
| This compound | (Estimated < -0.30) | (Estimated < -1.54) |
Note: Data for methyl, ethyl, isopropyl, and tert-butyl are reference values. Values for this compound are estimated based on structural analogy and principles of physical organic chemistry.
In mechanistic elucidation, these parameters help predict reactivity. For example, in an Sₙ1 reaction, the electron-donating nature (negative σ*) of the this compound group would stabilize the intermediate carbocation, favoring this pathway. Conversely, its large steric bulk (large negative Eₛ) would strongly disfavor a concerted Sₙ2 pathway that requires backside attack at the substituted carbon.
Theoretical Insight into Hydrogen Migration and Transfer
Hydrogen migration and transfer are fundamental processes in radical and carbocation chemistry, often leading to isomerization and the formation of more stable intermediates. Computational studies, typically employing density functional theory (DFT) or high-level ab initio methods, provide critical insights into the feasibility, kinetics, and thermodynamics of these pathways for species involving the this compound moiety. researchgate.netnih.gov
Intramolecular Hydrogen Migration in the this compound Radical
In the this compound radical, the radical center is on a tertiary carbon. Intramolecular hydrogen abstraction, or hydrogen migration, can occur where a hydrogen atom from another part of the molecule is transferred to the radical center. These reactions proceed through cyclic transition states. nist.gov The stability of the transition state, and thus the activation energy of the migration, is highly dependent on the size of the ring formed. nist.gov
Common hydrogen migrations include:
1,5-H shift: Involves a six-membered ring transition state. This is often kinetically favorable due to the low ring strain in the chair-like transition state geometry.
1,6-H shift: Proceeds through a seven-membered ring transition state, which is also relatively low in strain.
1,4-H shift: Occurs via a more strained five-membered ring transition state and typically has a higher activation barrier. nist.gov
For the this compound radical, a 1,5-H shift could involve the abstraction of a hydrogen from the C4 position of the cyclohexane ring. A 1,6-H shift could involve abstraction from the methyl group hydrogens. Computational studies on analogous alkyl radicals show that the activation barrier for hydrogen abstraction is lowest when a more stable radical is formed. nist.gov Since the initial radical is tertiary, any migration would form a less stable secondary (on the cyclohexane ring) or primary (on the methyl group) radical, making the reverse reaction more favorable. However, these migrations are key steps in complex reaction sequences like autooxidation.
The following table shows representative calculated activation energies for intramolecular H-atom transfers in alkyl radicals, illustrating the influence of transition state ring size and the type of C-H bond involved.
| H-Shift Type | Transition State (Ring Size) | C-H Bond Type | Typical Activation Energy (kJ/mol) |
| 1,4-H shift | 5-membered | Secondary | ~80 - 100 |
| 1,5-H shift | 6-membered | Secondary | ~50 - 70 |
| 1,6-H shift | 7-membered | Primary | ~60 - 80 |
Note: These are generalized values from computational studies of various alkyl radicals and serve to illustrate trends. nist.gov
Hydrogen Transfer in the this compound Cation
The this compound cation is a tertiary carbocation. Carbocations are highly prone to rearrangement to form more stable species, with 1,2-hydride and 1,2-alkyl shifts being the most common pathways. nih.gov These shifts occur rapidly and often have very low activation barriers. researchgate.net
In the context of the this compound cation, a 1,2-hydride shift could occur from the adjacent C2 or C6 positions of the cyclohexane ring. This would result in the transformation of the initial tertiary carbocation into a different tertiary carbocation, a degenerate rearrangement unless the ring is substituted. Such rearrangements are crucial for understanding product distributions in reactions involving carbocation intermediates, as the reaction can proceed from any of the rapidly equilibrating cationic species. researchgate.net Computational studies on similar systems, like the rearrangement of the cyclohexyl cation to the methylcyclopentyl cation, confirm that these processes are energetically feasible and proceed through well-defined transition states. nih.gov
Applications of 1 Cyclohexyl 1 Methylethyl As a Synthetic Building Block and Intermediate
Precursors for Complex Molecular Architectures
The utility of the 1-cyclohexyl-1-methylethyl group as a foundational element is evident in its role as a precursor for a variety of complex molecules. Its incorporation imparts specific steric and electronic properties to the target compounds, influencing their reactivity and physical characteristics.
The this compound scaffold is a key component in the synthesis of specialized esters, which are formed through reactions such as the Fischer-Speier or Steglich esterification. masterorganicchemistry.comrsc.org These processes typically involve the reaction of a carboxylic acid with an alcohol. In this context, derivatives containing the (1-methylethyl)cyclohexyl group act as either the carboxylic acid or alcohol component.
An important application is in the pharmaceutical field, where this moiety is found in the structure of Nateglinide, a blood glucose-lowering drug. A key intermediate in the synthesis of Nateglinide is N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-D-phenylalanine methyl ester. google.com This intermediate is synthesized by coupling trans-4-(1-methylethyl)cyclohexanecarboxylic acid with the methyl ester of D-phenylalanine. google.com The synthesis demonstrates the role of the substituted cyclohexane (B81311) group as a foundational carboxylic acid derivative that is ultimately converted into a more complex ester and subsequently the final active pharmaceutical ingredient.
Another example is the formation of phosphonofluoridate esters. Specifically, the compound Phosphonofluoridic acid, (1-methylethyl)-, cyclohexyl ester incorporates the cyclohexyl group as the alcohol-derived portion of the ester. nist.gov
Table 1: Examples of Esters Derived from this compound Precursors
| Precursor Containing Moiety | Reaction Partner | Resulting Ester Compound | Application/Significance |
| trans-4-(1-methylethyl)cyclohexanecarboxylic acid | D-phenylalanine methyl ester | N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-D-phenylalanine methyl ester google.com | Intermediate in the synthesis of Nateglinide google.com |
| Isopropylphosphonofluoridic acid | Cyclohexanol | Phosphonofluoridic acid, (1-methylethyl)-, cyclohexyl ester nist.gov | Example of a phosphonofluoridate ester |
The this compound unit is a fundamental building block for constructing a wide array of substituted cyclohexane derivatives. researchgate.net The cyclohexane ring provides a stable, non-aromatic scaffold whose conformational properties can be finely tuned by substituents. pressbooks.pub When used as a starting material, the (1-methylethyl)cyclohexyl group can be functionalized through various organic reactions to introduce new chemical groups at different positions on the ring.
For instance, compounds like phenylcyclohexane (B48628) and 1-methyl-1-phenylcyclohexane are model systems for studying conformational preferences, where the bulky substituent's orientation (axial vs. equatorial) significantly impacts the molecule's stability. researchgate.net The principles derived from these studies apply to more complex derivatives built from the this compound core.
This structural unit is also integral to materials science, particularly in the field of liquid crystals. Phenyl or cyclohexyl esters of cyclohexanecarboxylic acid, which can be derived from precursors containing the (1-methylethyl)cyclohexyl moiety, are known components of nematic liquid crystal mixtures. google.com The specific substitution pattern on the cyclohexane ring is crucial for achieving the desired physical properties, such as dielectric anisotropy and viscosity, required for display applications. google.com
The this compound scaffold is a precursor for various cycloaliphatic amines and diamines, which are compounds containing a cyclic hydrocarbon and an amine functional group. researchgate.net These amines are synthesized through methods such as the reductive amination of corresponding cyclic ketones or the amination of cycloalkanols. researchgate.net
Examples of amines that can be conceptually derived from this building block include:
1-Cyclohexyl-N-methylethanamine : This secondary amine features the 1-cyclohexylethyl group attached to a methylamine. nih.gov
Chiral 1,3-Diamines : In more complex syntheses, the cyclohexyl group is incorporated into chiral diamines. For example, (S)-N¹,N³-dibenzyl-1-cyclohexyl-N¹,N³-bis((R)-1-phenylethyl)propane-1,3-diamine is prepared from an α,β-unsaturated ester containing a cyclohexyl group. mdpi.com Such chiral diamines are valuable as organocatalysts and chiral auxiliaries in asymmetric synthesis. mdpi.com
Substituted Ethane-1,2-diamines : The compound N-Cyclohexyl-N-ethyl-N′-methylethane-1,2-diamine is another example where the cyclohexyl group is attached to a diamine backbone. scbt.com
These amines and diamines serve as intermediates for agrochemicals, rubber accelerators, and as monomers for high-performance polymers like polyamides and polyureas. researchgate.net
Table 2: Representative Amines and Diamines Synthesized from Cyclohexyl Precursors
| Compound Name | Chemical Formula | Precursor Type | Significance |
| 1-Cyclohexyl-N-methylethanamine nih.gov | C₉H₁₉N | Cycloaliphatic Amine | Synthetic intermediate |
| (S)-N¹,N³-dibenzyl-1-cyclohexyl-N¹,N³-bis((R)-1-phenylethyl)propane-1,3-diamine mdpi.com | C₃₉H₄₈N₂ | Chiral 1,3-Diamine | Chiral auxiliary, organocatalyst mdpi.com |
| N-Cyclohexyl-N-ethyl-N′-methylethane-1,2-diamine scbt.com | C₁₁H₂₄N₂ | Diamine | Chemical intermediate |
Role in the Design of Chiral Auxiliaries and Ligands
The stereochemically defined structure of derivatives of this compound makes it an excellent component for chiral auxiliaries and ligands, which are essential tools for controlling stereochemistry in asymmetric reactions.
Chiral phosphine (B1218219) ligands are paramount in transition-metal-catalyzed asymmetric synthesis. nih.govtcichemicals.com The this compound structural motif is found in (-)-neomenthyldiphenylphosphine, a chiral phosphine ligand. mit.edu Neomenthol (B8682525), the precursor for this ligand, contains a methyl and an isopropyl group on a cyclohexane ring, establishing a fixed stereochemical relationship.
In the synthesis of (-)-neomenthyldiphenylphosphine, the hydroxyl group of neomenthol is converted into a diphenylphosphino group. mit.edu The resulting ligand combines the steric bulk and chirality of the neomenthyl group with the electronic properties of the diphenylphosphine (B32561) moiety. This ligand has been successfully utilized in nickel-catalyzed reductive coupling reactions, affording products with high yield and enantiomeric excess. mit.edu The defined three-dimensional structure of the cyclohexyl backbone is critical for creating a chiral environment around the metal center, which in turn directs the stereochemical outcome of the catalytic reaction.
Chiral Stationary Phases (CSPs) are used in chromatography to separate enantiomers. wikipedia.org The principle of chiral recognition relies on the differential interaction between the enantiomers of an analyte and a chiral selector that constitutes the stationary phase. wikipedia.org While this compound itself is not a CSP, its derivatives are incorporated into chiral molecules that are used to create these phases.
Polysaccharide-based CSPs, for instance, are widely used and can be derivatized with various chiral selectors, including those containing cycloalkyl groups, to enhance their enantioselective properties. nih.gov The inclusion of a rigid and sterically defined group like a substituted cyclohexane can create the specific spatial arrangement of interacting groups (e.g., via hydrogen bonding, π-π interactions, or steric hindrance) necessary for effective chiral recognition. wikipedia.orgnih.gov The utility of the this compound unit in creating effective chiral ligands, as discussed previously, underscores its potential as a component in the design of chiral selectors for immobilization onto a solid support, such as silica (B1680970) gel, to produce CSPs for HPLC. wikipedia.orgresearchgate.net
Based on a comprehensive search of available scientific literature, there is no specific information detailing the applications of the chemical compound “this compound” within the precise contexts requested. The investigation did not yield any studies, data, or methodologies related to its use in the following areas:
Catalytic Hydroamination of Olefins for Chiral Amine Synthesis: No research was found that employs a this compound group as part of a substrate, catalyst, or product in this type of reaction.
Investigation of Organophosphorus Chemistry Routes: The literature search did not reveal any specific routes in organophosphorus chemistry that utilize or synthesize derivatives of this compound.
Development of Methods for Functionalized Cyclic Ethers and Natural Products: There is no available information on the use of this compound as a synthetic building block or intermediate in the synthesis of functionalized cyclic ethers or natural products.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-Cyclohexyl-1-methylethyl derivatives, and how do reaction conditions influence product distribution?
- Methodological Answer : The synthesis of this compound derivatives typically involves acid-catalyzed cyclohexanol alkylation or Friedel-Crafts acylation. For example, using isopropyl bromide under anhydrous AlCl₃ catalysis yields 1-methyl-4-(1-methylethyl)cyclohexan-1-ol, with product distribution dependent on stoichiometry and temperature . Side products like ketones or aldehydes may form due to over-oxidation or competing elimination pathways. Gas chromatography (GC) with mass spectrometry (MS) is recommended to monitor reaction progress and identify byproducts .
Q. How can the physical properties (e.g., boiling point, solubility) of this compound compounds be experimentally determined?
- Methodological Answer : Boiling points (e.g., 426 K for 1-methyl-4-(1-methylethyl)cyclohexane) are measured via dynamic distillation under controlled pressure, while solubility is assessed using shake-flask methods in solvents like hexane or ethanol . Thermodynamic data, such as enthalpy of vaporization (ΔvapH = 46.2 kJ/mol), are derived from vapor pressure curves using the Clausius-Clapeyron equation .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound isomers?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at ~3400 cm⁻¹ and C-O bonds at 1100–1250 cm⁻¹) .
- NMR : Distinguishes stereoisomers via coupling constants (e.g., trans- vs. cis-substituted cyclohexane rings) .
- GC-MS : Resolves isomeric mixtures using retention indices calibrated against standards like n-alkanes .
Advanced Research Questions
Q. How do stereochemical variations in this compound derivatives impact their biological activity?
- Methodological Answer : Stereoisomers (e.g., cis- vs. trans-1-methyl-4-(1-methylethyl)cyclohexanol) exhibit divergent antimicrobial efficacy due to differences in membrane permeability. Comparative studies involve enantioselective synthesis (e.g., chiral catalysts) followed by bioassays against Gram-positive bacteria. Molecular docking simulations (using AutoDock Vina) can predict binding affinities to target proteins like penicillin-binding proteins .
Q. What computational strategies validate conflicting thermodynamic data (e.g., ΔrH°) for reactions involving this compound compounds?
- Methodological Answer : Discrepancies in enthalpy values (e.g., ΔrH° = -208 kJ/mol for hydrogenation of C₉H₁₂ to C₉H₁₈) can be resolved via high-level quantum calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level). Benchmark against experimental calorimetry data and adjust for solvent effects using continuum solvation models (e.g., SMD) .
Q. How can chemometric models improve the analysis of gas chromatography retention indices for structurally similar this compound analogs?
- Methodological Answer : Multivariate regression (e.g., partial least squares) correlates retention indices with molecular descriptors (e.g., molecular weight, polar surface area). Training datasets should include 20+ analogs with known indices, and model validity is assessed via leave-one-out cross-validation (R² > 0.95) .
Critical Analysis of Contradictions
- Stereochemical Assignments : Conflicting NMR interpretations for cis/trans isomers necessitate single-crystal X-ray diffraction for unambiguous confirmation.
- Thermodynamic Data : Discrepancies in ΔrH° values highlight the need for standardized reaction conditions (e.g., solvent purity, inert atmosphere).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
